4-phenoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide
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Overview
Description
4-phenoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide is an organic compound that belongs to the class of phenylpyrazoles. These compounds are characterized by a pyrazole ring bound to a phenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science .
Preparation Methods
The synthesis of 4-phenoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide typically involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This method provides concise access to the compound and allows for the introduction of various functional groups to enhance its properties. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-phenoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like halogens or alkyl groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-phenoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-phenoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing it. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
4-phenoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide can be compared with other similar compounds, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyridazinones. These compounds share a similar core structure but differ in the functional groups attached to the pyrazole ring. The unique combination of phenoxy and benzamide groups in this compound enhances its photophysical properties and biological activity, making it distinct from its analogs .
Similar Compounds
- Pyrazolo[1,5-a]pyrimidines
- Pyrazolo[1,5-a]pyridazinones
- Phenylpyrazoles
These compounds exhibit similar chemical behavior but differ in their specific applications and properties .
Properties
IUPAC Name |
4-phenoxy-N-pyrazolo[1,5-a]pyridin-5-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c24-20(22-16-11-13-23-17(14-16)10-12-21-23)15-6-8-19(9-7-15)25-18-4-2-1-3-5-18/h1-14H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJWQNHNEZDNLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC4=CC=NN4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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